1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine
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Overview
Description
1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry. The presence of the cyclopropyl and trifluoromethyl groups in this compound adds unique chemical properties, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, which involve the addition of a carbene to an alkene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
- Piperine (N-acylpiperidine)
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H15F3N2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)13-7-2-1-5-14(6-7)8-3-4-8/h7-8,13H,1-6H2 |
InChI Key |
IGYZYBBCZQXFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CC2)NC(F)(F)F |
Origin of Product |
United States |
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